6-(3-methoxyphenyl)-2-(4-nitrobenzyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-methoxyphenyl)-2-(4-nitrobenzyl)pyridazin-3(2H)-one is an organic compound that belongs to the pyridazinone family. Compounds in this family are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of methoxyphenyl and nitrobenzyl groups in the structure suggests that this compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-methoxyphenyl)-2-(4-nitrobenzyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the 3-methoxyphenyl group: This step might involve a nucleophilic aromatic substitution reaction.
Attachment of the 4-nitrobenzyl group: This can be done through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-(3-methoxyphenyl)-2-(4-nitrobenzyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The methoxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation might introduce additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Potential use as a drug candidate for treating diseases due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(3-methoxyphenyl)-2-(4-nitrobenzyl)pyridazin-3(2H)-one would depend on its specific interactions with biological targets. Potential mechanisms include:
Enzyme inhibition: Binding to the active site of enzymes and preventing substrate conversion.
Receptor modulation: Interacting with cell surface receptors to alter cellular signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
6-(3-methoxyphenyl)-2-benzylpyridazin-3(2H)-one: Lacks the nitro group, which may result in different biological activity.
6-phenyl-2-(4-nitrobenzyl)pyridazin-3(2H)-one: Lacks the methoxy group, which may affect its chemical reactivity and biological properties.
Uniqueness
The presence of both methoxyphenyl and nitrobenzyl groups in 6-(3-methoxyphenyl)-2-(4-nitrobenzyl)pyridazin-3(2H)-one makes it unique compared to similar compounds
Properties
Molecular Formula |
C18H15N3O4 |
---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
6-(3-methoxyphenyl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one |
InChI |
InChI=1S/C18H15N3O4/c1-25-16-4-2-3-14(11-16)17-9-10-18(22)20(19-17)12-13-5-7-15(8-6-13)21(23)24/h2-11H,12H2,1H3 |
InChI Key |
APXIFSIZIYRZDN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.